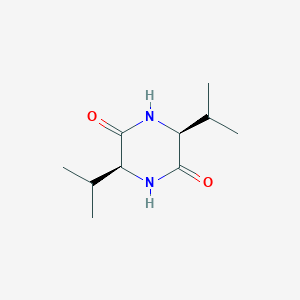

(3S,6S)-3,6-二异丙基哌嗪-2,5-二酮

描述

Synthesis Analysis

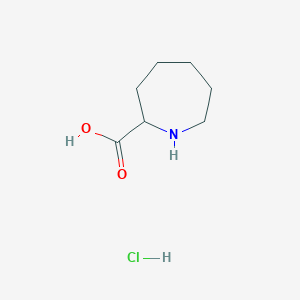

The synthesis of (3S,6S)-3,6-Diisopropylpiperazine-2,5-dione involves reductive alkylation of amino acid ester hydrochlorides, followed by N-acylation and cyclization. This method allows for the preparation of diketopiperazines with primary and secondary alkyl groups, showcasing the versatility and efficiency of the synthetic approach (Malavašič et al., 2011).

Molecular Structure Analysis

The molecular structure of (3S,6S)-3,6-Diisopropylpiperazine-2,5-dione has been elucidated through NMR and X-ray diffraction techniques. These studies confirm the cyclic structure of the diketopiperazine and provide insight into the stereochemistry of the compound, which is crucial for understanding its chemical behavior and reactivity (Črt Malavašič et al., 2011).

Chemical Reactions and Properties

(3S,6S)-3,6-Diisopropylpiperazine-2,5-dione exhibits a range of chemical reactivity, including enamine and Michael reactivity, and can undergo addition reactions with electrophiles, nucleophiles, radicals, and oxidizing agents. These reactions are often stereoselective, allowing for the synthesis of natural products and analogs or precursors for α-amino or α-keto acid derivatives (Liebscher & Jin, 1999).

科学研究应用

抗菌活性:

- Bhattacharya 等人(2019 年)从一种与海洋海绵相关的微生物中分离出一种二酮哌嗪,类似于所讨论的化合物。该化合物对大肠杆菌和金黄色葡萄球菌表现出抗菌活性 (Bhattacharya 等人,2019).

合成和结构分析:

- Malavašič 等人(2011 年)合成了该化合物的变体,并使用核磁共振和 X 射线衍射技术分析了它们的结构 (Malavašič 等人,2011).

- Garson 等人(1986 年)从曲霉菌中分离出新的哌嗪-2,5-二酮变体,包括所讨论的化合物,并确定了它们的结构 (Garson 等人,1986).

生物活性及天然产出:

- Wang 等人(2013 年)从海洋来源的放线菌中发现了新的二酮哌嗪衍生物,并注意到它们对甲型流感 (H1N1) 病毒的抗病毒活性 (Wang 等人,2013).

- Zheng 等人(2005 年)发现与海绵 Hymeniacidon perleve 相关的细菌产生的代谢物包括二酮哌嗪的变体 (Zheng 等人,2005).

化学性质和应用:

- Liebscher 和 Jin(1999 年)探索了亚烷基哌嗪-2,5-二酮(包括该化合物的衍生物)作为通用有机底物的用途,在天然产物和类似物的合成中具有潜在应用 (Liebscher 和 Jin,1999).

- Ge 等人(2019 年)开发了一种 Ir 催化的双不对称氢化方法来合成环状二肽(包括该化合物的衍生物),展示了其在合成化学中的潜力 (Ge 等人,2019).

未来方向

The compound “(3S,6S)-3,6-Diisopropylpiperazine-2,5-dione” was isolated from the culture broth of Bacillus sp. SPB7, a strain obtained from marine sponge Spongia officinalis collected from the Palk Bay of Bengal, India . This suggests that marine-derived Bacillus species are a potentially promising source for the discovery of new metabolites . Therefore, future research could focus on exploring more marine-derived Bacillus species for the discovery of new and potentially useful metabolites.

属性

IUPAC Name |

(3S,6S)-3,6-di(propan-2-yl)piperazine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O2/c1-5(2)7-9(13)12-8(6(3)4)10(14)11-7/h5-8H,1-4H3,(H,11,14)(H,12,13)/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGMAWEIDGADSAC-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)NC(C(=O)N1)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1C(=O)N[C@H](C(=O)N1)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S,6S)-3,6-Diisopropylpiperazine-2,5-dione | |

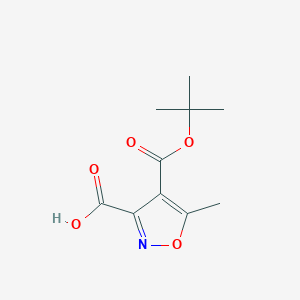

Synthesis routes and methods

Procedure details

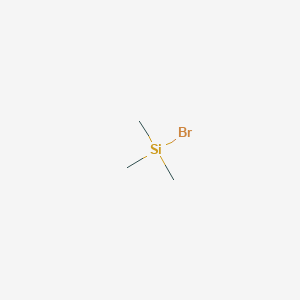

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(S)-Oxiranyl]-2,3-dihydrobenzofuran](/img/structure/B50887.png)

![1-Propanaminium, N-ethyl-N,N-dimethyl-3-[(1-oxoisooctadecyl)amino]-, ethyl sulfate](/img/structure/B50901.png)